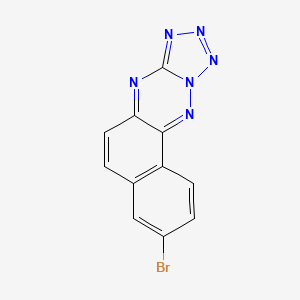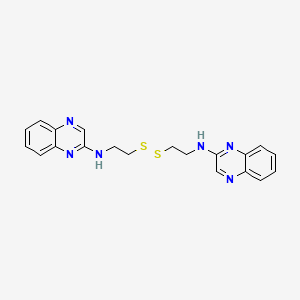
2-(3-Methyl-2-pyridinyl)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-2-pyridinyl)-1-phenylethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a phenylethanol moiety at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 3-methyl-2-pyridinecarboxaldehyde, phenylmagnesium bromide, water for hydrolysis
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: 2-(3-Methyl-2-pyridinyl)-1-phenylethanone
Reduction: this compound
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-2-pyridinyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Signal Transduction: Modulating signal transduction pathways, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-phenylpyridine: Similar structure but lacks the phenylethanol moiety.
2-Phenyl-3-methylpyridine: Similar structure but with different substitution pattern.
1-(3-Methyl-2-pyridinyl)ethanamine: Similar structure but with an amine group instead of the phenylethanol moiety.
Uniqueness: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol is unique due to the presence of both the pyridine ring and the phenylethanol moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6312-23-8 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-(3-methylpyridin-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C14H15NO/c1-11-6-5-9-15-13(11)10-14(16)12-7-3-2-4-8-12/h2-9,14,16H,10H2,1H3 |
InChI-Schlüssel |
SKZOTGYAVIPHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)CC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



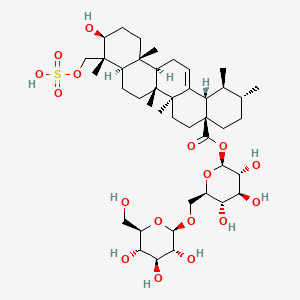
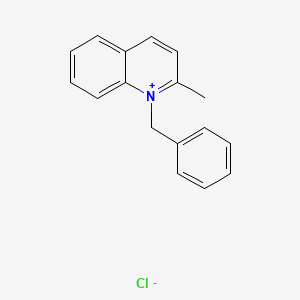
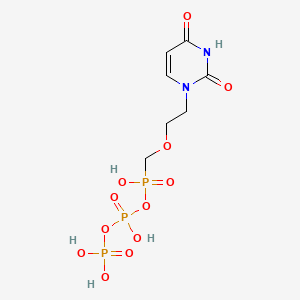

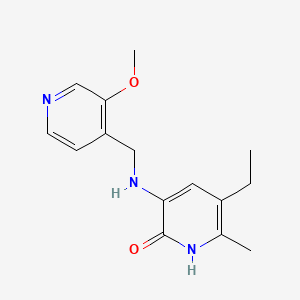

![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)

